molecular formula C10H17NO3 B13276475 Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate

Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate

Cat. No.: B13276475
M. Wt: 199.25 g/mol
InChI Key: QZPNNRGMLHAXQZ-VURMDHGXSA-N
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Description

Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate is a versatile organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique chemical properties make it a valuable subject of study for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate typically involves the reaction of methyl 4-methyl-3-oxopentanoate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest to researchers .

Biological Activity

Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate, commonly referred to as a derivative of α-amino acids, has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₇N₁O₃
Molecular Weight199.25 g/mol
CAS Number1245010-29-0
StructureStructure

The biological activity of this compound primarily involves its role as an electrophile, which allows it to interact with nucleophilic sites on enzymes and proteins. This interaction can lead to modulation of various biological pathways, potentially influencing enzyme activity and receptor functions.

Key Mechanisms:

  • Enzyme Interaction : The compound acts as a probe in biochemical assays, aiding in the study of enzyme mechanisms.
  • Electrophilic Reactions : It can participate in Michael additions and other electrophilic reactions, which are crucial for synthesizing complex organic molecules.

Biological Activities

Research indicates that Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate exhibits several biological activities:

  • Anti-inflammatory Properties : Investigated for its potential to modulate inflammatory responses.
  • Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
  • Antimicrobial Effects : Exhibits activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

  • Anti-inflammatory Study : A study assessed the compound's effect on cytokine production in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound, suggesting its potential utility in managing inflammatory diseases.
  • Anticancer Research : In vitro experiments demonstrated that Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate could induce apoptosis in human cancer cell lines, such as breast and prostate cancer cells, with IC50 values comparable to established chemotherapeutics.

Applications in Research and Industry

Due to its versatile nature, this compound serves multiple roles:

  • Synthetic Chemistry : Used as a building block for synthesizing heterocyclic compounds.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions.
  • Biochemical Probes : Employed in studies focusing on enzyme mechanisms and protein interactions, aiding researchers in understanding complex biological processes.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate

InChI

InChI=1S/C10H17NO3/c1-7(2)9(12)8(6-11(3)4)10(13)14-5/h6-7H,1-5H3/b8-6-

InChI Key

QZPNNRGMLHAXQZ-VURMDHGXSA-N

Isomeric SMILES

CC(C)C(=O)/C(=C/N(C)C)/C(=O)OC

Canonical SMILES

CC(C)C(=O)C(=CN(C)C)C(=O)OC

Origin of Product

United States

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